molecular formula C10H12O2 B1529365 2-(Furan-3-yl)cyclohexan-1-one CAS No. 1343456-25-6

2-(Furan-3-yl)cyclohexan-1-one

Cat. No. B1529365
M. Wt: 164.2 g/mol
InChI Key: KTHZUSWHWXSECM-UHFFFAOYSA-N
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Description

“2-(Furan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343456-25-6 . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-furyl)cyclohexanone . The InChI code for this compound is 1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 .


Physical And Chemical Properties Analysis

“2-(Furan-3-yl)cyclohexan-1-one” is a liquid at room temperature . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C .

Scientific Research Applications

Photophysical Properties and Sensor Applications

Furans are a crucial class of compounds with a wide range of activities and properties. An improved method for synthesizing furans, like 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones, has been developed. This method is more efficient, offering better yields and shorter reaction times without the need for column chromatography. The photophysical properties of these compounds have been studied, particularly for their potential use in metal ion sensors. For example, specific derivatives can act as "naked-eye sensors" for aluminum ions, undergoing a color change from yellow to colorless in the presence of aluminum(III) ions (Kumar et al., 2015).

Synthetic Methodologies and Heterocyclic Chemistry

Research has also focused on developing new synthetic routes for heterocyclic systems incorporating the furan moiety. For instance, tandem hetero-Diels–Alder/retro-Diels–Alder reactions have been employed to create hybrid heterocyclic systems with a furoxanylpyridine core. These methods allow for the efficient synthesis of complex polyheterocyclic structures combining furoxan and pyridine rings, demonstrating the versatility of furan derivatives in organic synthesis (Fershtat et al., 2016).

Catalytic Systems for Furan Synthesis

An efficient catalytic system involving Cu(I) in DMF has been developed for synthesizing highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones. This system is notable for its ease of handling and the avoidance of moisture-sensitive reagents, such as gold(III) chloride, previously used in similar reactions (Patil et al., 2005).

Application in LED Light Photoinitiators

A notable application of furan derivatives is in the field of photopolymerization, where they serve as photoinitiators for LED light-based 3D printing. The synthesized furan derivative, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), demonstrates a large molar extinction coefficient and long-wavelength absorption due to its extensive conjugation structure. This makes it an effective photoinitiator at low concentrations, with potential use in light-color materials and visible light photopolymerization (Li et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Furan derivatives are important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Therefore, the study and application of “2-(Furan-3-yl)cyclohexan-1-one” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

2-(furan-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZUSWHWXSECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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